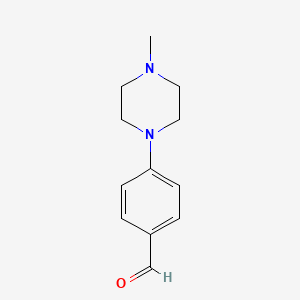
4-(4-Metilpiperazin-1-il)benzaldehído
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)benzaldehyde is a chemical compound that is part of the piperazine family and serves as an intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a piperazine ring substituted with a methyl group and attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the synthesis of anticancer drugs and other therapeutic agents.
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde and its derivatives can be achieved through various methods. One approach involves the direct reductive amination of the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which is a protecting group-free, safe, and environmentally friendly process . Another method includes the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine, which is scalable and efficient . Additionally, the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, has been reported using bromination and amination steps .
Molecular Structure Analysis
The molecular structure and conformational stability of compounds related to 4-(4-Methylpiperazin-1-yl)benzaldehyde have been investigated using various spectroscopic techniques and computational methods. For instance, the molecular structures of azo-benzoic acids derived from benzaldehydes were confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory (DFT) . Similarly, the molecular structure of a piperazine derivative was studied using ab initio Hartree-Fock and DFT methods, revealing multiple stable conformers .
Chemical Reactions Analysis
The chemical reactivity of 4-(4-Methylpiperazin-1-yl)benzaldehyde derivatives is explored in the context of their potential biological activities. For example, novel piperazine derivatives have been synthesized and shown to exhibit significant antimicrobial activity, with their structures characterized by various spectroscopic methods . The binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were also investigated, providing insights into the pharmacokinetic mechanism of the drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzaldehyde derivatives are crucial for their biological activity and pharmacokinetics. The binding dynamics of a piperazine derivative to BSA were studied using fluorescence spectroscopy, circular dichroism, and Raman spectroscopy, revealing induced structural changes in BSA and the chemical environmental changes . The physicochemical properties of these compounds, such as their absorption spectra and acid-base dissociation behavior, are influenced by solvent composition and pH, which can affect their biological activity .
Aplicaciones Científicas De Investigación
Investigación proteómica
“4-(4-Metilpiperazin-1-il)benzaldehído” se utiliza como un producto especializado en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura de las proteínas y en la identificación de las interacciones entre proteínas.
Síntesis de flavonas N-metilpiperazinil
Este compuesto puede ser útil en la síntesis de flavonas N-metilpiperazinil . Las flavonas son una clase de flavonoides basados en el esqueleto de 2-fenilcroman-4-ona (2-fenil-1-benzopiran-4-ona). Estos compuestos tienen posibles aplicaciones terapéuticas contra la enfermedad de Alzheimer .
Desarrollo de inhibidores dirigidos a la modificación de la tRNA micobacteriana
“4-[(4-Metilpiperazin-1-il)metil]benzaldehído” puede ser útil en el desarrollo basado en fragmentos de inhibidores dirigidos a la modificación de la tRNA micobacteriana . Esto podría tener implicaciones significativas para el desarrollo de nuevos tratamientos para la tuberculosis.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mecanismo De Acción
Target of Action
It is suggested that the compound may be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It is suggested that the compound may influence the pathways involved in mycobacterial trna modification .
Result of Action
It is suggested that the compound may have therapeutic potential against alzheimer’s disease .
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODEVGLOVUVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353061 | |
| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27913-99-1 | |
| Record name | 4-(4-Methyl-1-piperazinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27913-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylpiperazin-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)




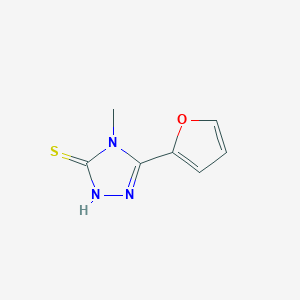
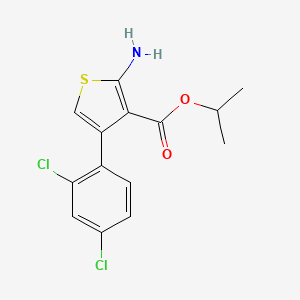
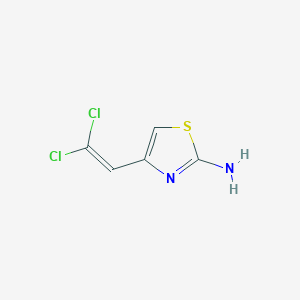
![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)
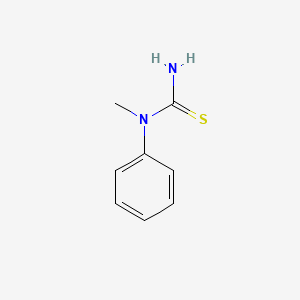
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)